Cas no 2228656-26-4 (3-5-chloro-2-(difluoromethoxy)phenylpyrrolidine)

3-Chloro-5-[2-(difluoromethoxy)phenyl]pyrrolidine is a fluorinated pyrrolidine derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include a chloro-substituted phenyl ring and a difluoromethoxy group, which may enhance metabolic stability and bioavailability. The pyrrolidine scaffold offers conformational rigidity, making it a valuable intermediate in the synthesis of bioactive compounds. The presence of fluorine atoms can improve lipophilicity and membrane permeability, while the chloro substituent may facilitate further functionalization. This compound is particularly useful in medicinal chemistry for the development of CNS-targeting molecules or enzyme inhibitors. Its well-defined stereochemistry allows for precise structure-activity relationship studies. Proper handling is required due to potential reactivity of the halogen and heterocyclic moieties.
3-5-chloro-2-(difluoromethoxy)phenylpyrrolidine structure
2228656-26-4 structure
Product Name:3-5-chloro-2-(difluoromethoxy)phenylpyrrolidine
CAS No:2228656-26-4
MF:C11H12ClF2NO
MW:247.668889045715
CID:6179353
PubChem ID:165631622
Update Time:2025-06-29

3-5-chloro-2-(difluoromethoxy)phenylpyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 3-5-chloro-2-(difluoromethoxy)phenylpyrrolidine
    • 2228656-26-4
    • EN300-1956848
    • 3-[5-chloro-2-(difluoromethoxy)phenyl]pyrrolidine
    • Inchi: 1S/C11H12ClF2NO/c12-8-1-2-10(16-11(13)14)9(5-8)7-3-4-15-6-7/h1-2,5,7,11,15H,3-4,6H2
    • InChI Key: KPDUCMXUCIOSSW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C1CNCC1)OC(F)F

Computed Properties

  • Exact Mass: 247.0575480g/mol
  • Monoisotopic Mass: 247.0575480g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 21.3Ų

3-5-chloro-2-(difluoromethoxy)phenylpyrrolidine Pricemore >>

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3-5-chloro-2-(difluoromethoxy)phenylpyrrolidine Related Literature

Additional information on 3-5-chloro-2-(difluoromethoxy)phenylpyrrolidine

Introduction to 3-5-chloro-2-(difluoromethoxy)phenylpyrrolidine (CAS No. 2228656-26-4)

3-5-chloro-2-(difluoromethoxy)phenylpyrrolidine, identified by its CAS number 2228656-26-4, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both chloro and difluoromethoxy substituents on the phenyl ring, combined with the pyrrolidine core, makes it a versatile scaffold for designing novel therapeutic agents.

The compound's structure is characterized by a benzene ring substituted at the 3 and 5 positions with chlorine atoms, and at the 2 position with a difluoromethoxy group. This specific arrangement imparts distinct electronic and steric properties, which are crucial for its interaction with biological targets. The pyrrolidine moiety, a six-membered heterocyclic ring containing nitrogen, further enhances the molecule's complexity and potential for biological activity.

In recent years, there has been growing interest in developing small molecules that can modulate neurological pathways. The 3-5-chloro-2-(difluoromethoxy)phenylpyrrolidine structure has shown promise in this area, particularly in the context of central nervous system (CNS) disorders. Studies have indicated that compounds with similar scaffolds may exhibit properties relevant to neuroprotection and cognitive enhancement.

One of the most compelling aspects of this compound is its potential as a precursor for more complex drug candidates. The chloro and difluoromethoxy groups provide handles for further chemical modification, allowing researchers to fine-tune the molecule's pharmacokinetic and pharmacodynamic profiles. This flexibility is essential for optimizing drug efficacy and minimizing side effects.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. By leveraging these tools, researchers can better understand how 3-5-chloro-2-(difluoromethoxy)phenylpyrrolidine might interact with target proteins. For instance, molecular docking studies have suggested that this compound could bind to enzymes involved in neurotransmitter synthesis and metabolism, potentially leading to new treatments for conditions such as depression and anxiety.

The synthesis of this compound involves multi-step organic reactions, each requiring careful optimization to ensure high yield and purity. The introduction of the chloro and difluoromethoxy groups necessitates precise control over reaction conditions to avoid unwanted byproducts. Advances in synthetic methodologies have made it possible to produce these complex molecules more efficiently, reducing both cost and environmental impact.

Evaluation of the compound's biological activity has been conducted using both in vitro and in vivo models. Preliminary results suggest that it may possess agonist activity at certain receptors, making it a candidate for treating neurological disorders. However, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

The role of fluorine atoms in pharmaceuticals cannot be overstated. Their presence often enhances metabolic stability, bioavailability, and binding affinity. In the case of 3-5-chloro-2-(difluoromethoxy)phenylpyrrolidine, the difluoromethoxy group is particularly noteworthy for its ability to modulate electronic properties and improve binding interactions.

As our understanding of disease mechanisms continues to evolve, so does our approach to drug discovery. The 3-5-chloro-2-(difluoromethoxy)phenylpyrrolidine structure represents an exciting opportunity to develop novel therapeutics that address unmet medical needs. By combining traditional organic synthesis with cutting-edge computational methods, researchers are paving the way for more effective treatments.

The future of pharmaceutical innovation lies in our ability to design molecules that are both potent and selective. The unique properties of this compound make it a valuable tool in the quest for new medicines. As research progresses, we can expect to see more derivatives of this scaffold being explored for their potential therapeutic benefits.

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